molecular formula C10H10BrNO2 B1434517 Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate CAS No. 1788041-64-4

Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate

Cat. No.: B1434517
CAS No.: 1788041-64-4
M. Wt: 256.1 g/mol
InChI Key: FLMKDSGWXSOCJZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound, in particular, is characterized by the presence of a bromine atom at the 5th position and a methyl ester group at the 6th position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, it interacts with proteins involved in cell signaling pathways, potentially influencing cellular responses to external stimuli . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or proteins, thereby modulating their activity.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins and enzymes . These effects on cellular metabolism can result in changes in energy production, nutrient utilization, and overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity . This binding can result in conformational changes in the target biomolecule, altering its function and downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression, enzyme activity, and cellular metabolism . These temporal effects are important considerations for researchers studying the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . Higher doses may lead to toxic or adverse effects, including cell death, tissue damage, and systemic toxicity . Threshold effects have been observed, where a specific dosage range produces optimal effects, while doses outside this range result in diminished or harmful outcomes . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its metabolic flux and the levels of metabolites produced . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its bioavailability and overall biological activity . These transport and distribution mechanisms are critical for understanding the pharmacokinetics and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function within cells . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate typically involves the bromination of 2,3-dihydro-1H-indole-6-carboxylate followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5th position. The resulting brominated intermediate is then treated with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted indoles.

    Oxidation: Formation of indole-6-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Hydrolysis: Formation of 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-1H-indazole-6-carboxylate: Similar structure but with an indazole ring.

    Methyl indole-6-carboxylate: Lacks the bromine atom at the 5th position.

    5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for synthesizing a wide range of derivatives and studying various chemical and biological processes .

Properties

IUPAC Name

methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h4-5,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMKDSGWXSOCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2CCNC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175333
Record name 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-64-4
Record name 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate
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